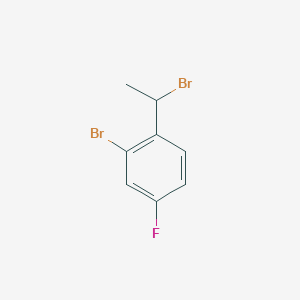
2-Bromo-1-(1-bromoethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene is a halogenated aromatic molecule that contains bromine and fluorine substituents. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of pharmaceuticals and other organic compounds.
Synthesis Analysis
The synthesis of halogenated benzene derivatives, such as 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene, can be achieved through various methods. One approach involves the halodeboronation of aryl boronic acids, as demonstrated in the facile synthesis of 2-bromo-3-fluorobenzonitrile, which could potentially be adapted for the synthesis of related compounds . Another method includes the nucleophilic aromatic substitution reactions, which have been used to prepare no-carrier-added 1-bromo-4-[18F]fluorobenzene, indicating the versatility of halogenated benzene derivatives in radiochemical syntheses . Additionally, the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through the Wittig-Horner reaction suggests the possibility of functionalizing the benzene ring with various substituents .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be significantly influenced by the presence of halogen atoms. Studies using spectroscopic methods such as FT-IR and FT-Raman have provided insights into the vibrational frequencies and molecular geometry of compounds like 1-bromo-3-fluorobenzene, which could be extrapolated to understand the structural aspects of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene .
Chemical Reactions Analysis
Halogenated benzene compounds participate in various chemical reactions, including palladium-promoted cross-coupling reactions, which are essential for introducing fluorophenyl structures into complex molecules . The reactivity of such compounds can be further explored to understand their potential in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. For instance, the photophysical properties of 1,4-diethynyl-2-fluorobenzene in solution and crystals have been studied, revealing the effects of aggregation and planarization on its properties . These findings can provide a basis for predicting the properties of 2-Bromo-1-(1-bromoethyl)-4-fluorobenzene. Additionally, the electronic properties, such as absorption wavelengths and frontier molecular orbital energies, have been investigated for related compounds, which are crucial for understanding the electronic structure and reactivity .
Applications De Recherche Scientifique
Versatile Synthon for [18F]fluorobenzene
One study discusses the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, highlighting its importance for 18F-arylation reactions, which are crucial in the development of radiopharmaceuticals for positron emission tomography (PET) imaging. The research explored various methods for its preparation, with symmetrical bis-(4-bromphenyl)iodonium bromide proving most useful for achieving the title compound through direct nucleophilic substitution, achieving a radiochemical yield of 65% within 10 minutes (Ermert et al., 2004).
Synthesis from Dimethylbenzenamine
Another study focused on the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through a series of reactions involving diazotization and bromination. This research discussed various factors affecting the reaction and aimed at optimizing the synthesis conditions to improve the yield and feasibility of the process (Guo Zhi-an, 2009).
Improved Synthesis Techniques
Further research has been conducted on improving the synthesis of related compounds, such as 1,4-bis(bromomethyl)-2-fluorobenzene, using p-xylene as the starting material through a series of reactions including nitration, reduction, diazotization, and bromination. The study reported an overall yield of 30%, with the structure confirmed by 1H NMR and GC/MS techniques, demonstrating advancements in synthesis methodologies for these complex halogenated compounds (Song Yan-min, 2007).
Carbonylative Transformations
Research on carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles has been conducted to explore the potential of these compounds in forming six-membered heterocycles. This systematic study demonstrated the effectiveness of different types of double nucleophiles as coupling partners, expanding the utility of 1-bromo-2-fluorobenzenes in organic synthesis (Chen et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-1-(1-bromoethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(11)4-8(7)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFCUMCEKRFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(1-bromoethyl)-4-fluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

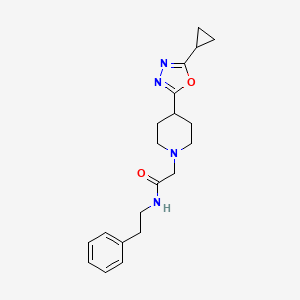
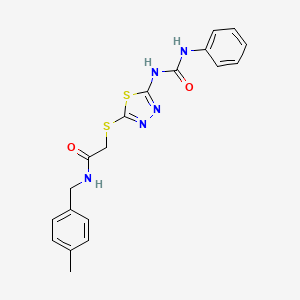
![6-(4-ethylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499028.png)
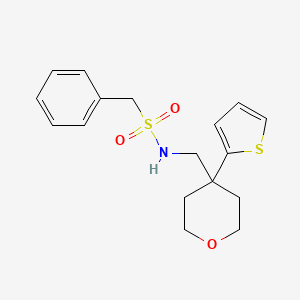
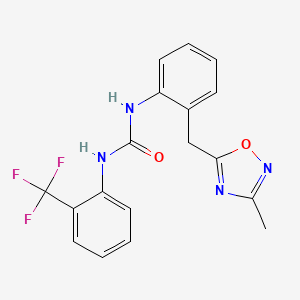
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)
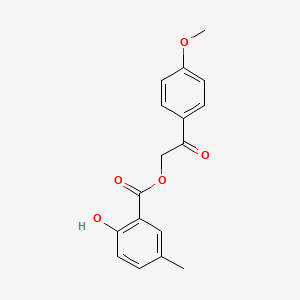
![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499038.png)
![N-[(3-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2499039.png)
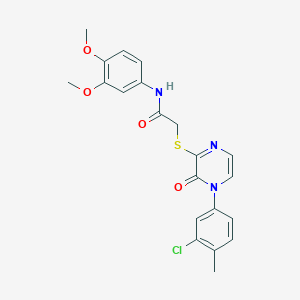
![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)
![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)